molecular formula C9H5BrFNO B13933020 3-Bromo-7-fluoro-6-hydroxyquinoline

3-Bromo-7-fluoro-6-hydroxyquinoline

Cat. No.: B13933020
M. Wt: 242.04 g/mol
InChI Key: HGMLFNVMBYFNLQ-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-6-hydroxyquinoline is a multifunctional heterocyclic compound that serves as a high-value synthetic intermediate in medicinal chemistry and chemical biology research. This compound features a quinoline core, a structure of significant interest in drug discovery due to its presence in compounds with a wide spectrum of biological activities . The specific bromo, fluoro, and hydroxy substituents on the quinoline ring make it a particularly versatile precursor for constructing more complex molecules. The bromine atom at the 3-position offers a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl, vinyl, or alkynyl groups . The fluorine atom at the 7-position is a common bioisostere used to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Meanwhile, the hydroxy group at the 6-position can be utilized for further derivatization or can contribute to the molecule's hydrogen-bonding capacity. Quinoline derivatives are extensively investigated for their potential as therapeutic agents. Research into analogous compounds highlights their application in developing inhibitors for various diseases . Furthermore, structurally similar bromo- and hydroxy-substituted nitrogenous heterocycles are recognized for their utility as photolabile protecting groups (PPGs) in advanced biochemical applications. These groups allow for the precise, light-activated release of bioactive molecules, a technique crucial for studying fast physiological processes . As such, this compound presents a compelling starting point for researchers designing novel probes and candidates in these fields. This product is intended for research purposes as a chemical reference standard and synthetic building block. It is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's identity, purity, and suitability for their specific application.

Properties

IUPAC Name

3-bromo-7-fluoroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLFNVMBYFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Bromo-7-fluoro-6-hydroxyquinoline

Direct Bromination Method

This approach starts from commercially available 7-fluoro-6-hydroxyquinoline. The bromination is performed under controlled conditions to selectively introduce bromine at the 3-position.

  • Starting Material: 7-fluoro-6-hydroxyquinoline
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine
  • Solvents: Typically polar aprotic solvents or acetic acid
  • Conditions: Temperature control is critical, often maintained between room temperature and 100 °C to avoid overbromination or side reactions
  • Outcome: Selective 3-bromination yielding this compound

This method benefits from simplicity and directness but requires careful optimization to maximize yield and regioselectivity.

Trifluoromethanesulfonate Intermediate Route

A more sophisticated and high-yielding method involves the formation of a quinoline-7-trifluoromethanesulfonate intermediate, followed by bromination and hydrolysis steps. This method is detailed in patent CN108484495B and provides a scalable, efficient synthesis with good purity.

Stepwise Process:
Step Description Reagents & Conditions Yield & Notes
1. Formation of Quinoline-7-trifluoromethanesulfonate 7-hydroxyquinoline is reacted with trifluoromethanesulfonic anhydride in dichloromethane at low temperature (−1 °C to 0 °C) with pyridine as base Molar ratio: 7-hydroxyquinoline : trifluoromethanesulfonic anhydride = 1 : 1–1.5; reaction time 1–3 h Yield: ~78.6%; intermediate isolated by extraction and drying
2. Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate Quinoline-7-triflate is dissolved in glacial acetic acid, reacted with N-bromosuccinimide at 80–100 °C for 1–3 h Molar ratio: quinoline-7-triflate : NBS = 1 : 1–3 Yield: ~82.3%; product purified by extraction and chromatography
3. Hydrolysis to 3-bromo-7-hydroxyquinoline The bromo-triflate intermediate is hydrolyzed under alkaline conditions (10% NaOH) at 20–30 °C for 1–3 h Followed by acid neutralization and filtration Final product isolated as crude, further purified if needed

This method offers advantages such as:

  • Concise synthetic route with reasonable process steps
  • Use of relatively low-toxicity reagents
  • High total yield and scalability
  • Good control over regioselectivity and purity

The reaction scheme can be summarized as:

$$
\text{7-hydroxyquinoline} \xrightarrow[\text{Tf}_2\text{O}, \text{Pyridine}]{-1^\circ C} \text{quinoline-7-triflate} \xrightarrow[\text{NBS}, 90^\circ C]{\text{Acetic acid}} \text{3-bromoquinoline-7-triflate} \xrightarrow[\text{NaOH}, RT]{} \text{3-bromo-7-hydroxyquinoline}
$$

Analytical Data and Reaction Parameters

Reaction Conditions Summary Table

Step Reagents Solvent Temperature Time Molar Ratios Yield (%)
1. Triflate formation Trifluoromethanesulfonic anhydride, Pyridine Dichloromethane −1 to 0 °C 1–3 h 1:1–1.5 78.6
2. Bromination N-bromosuccinimide Glacial acetic acid 80–100 °C 1–3 h 1:1–3 82.3
3. Hydrolysis Sodium hydroxide (10%) Ethanol/water mixture 20–30 °C 1–3 h - Not specified (high)

Comparative Analysis of Preparation Methods

Feature Direct Bromination Triflate Intermediate Route
Complexity Low Moderate
Yield Moderate High (around 80%)
Regioselectivity Requires careful control High due to intermediate control
Scalability Possible but less controlled Suitable for large scale
Use of Toxic Reagents Potentially higher Lower toxicity reagents
Purification Difficulty Moderate Easier due to cleaner intermediates

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluoro-6-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinolinone .

Scientific Research Applications

3-Bromo-7-fluoro-6-quinolinol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-6-quinolinol is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of quinoline derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions) CAS Number Key Properties/Applications References
3-Bromo-7-fluoro-6-hydroxyquinoline Br (3), F (7), OH (6) Not explicitly listed High polarity (OH), potential for H-bonding; antimicrobial or kinase inhibitor candidates.
3-Bromo-8-fluoro-6-methoxyquinoline Br (3), F (8), OMe (6) 889660-70-2 Methoxy enhances lipophilicity; used in intermediates for agrochemicals.
3-Bromo-6-(trifluoromethyl)quinoline Br (3), CF₃ (6) SCHEMBL8547567 CF₃ increases metabolic stability; common in agrochemicals.
7-Bromo-4-hydroxy-2-methylquinoline Br (7), OH (4), CH₃ (2) 1031928-53-6 Hydroxy at position 4 may confer antimalarial activity.
7-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline Br (7), F (6), saturated ring 1368053-66-0 Reduced aromaticity alters reactivity; potential CNS drug intermediate.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: Bromine and fluorine atoms in this compound create electron-deficient regions, enhancing electrophilic substitution reactivity. In contrast, 3-Bromo-6-(trifluoromethyl)quinoline’s CF₃ group provides stronger electron withdrawal, favoring nucleophilic attack resistance .
  • Hydroxy vs. Methoxy: The hydroxy group at position 6 in the target compound increases acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity compared to 3-Bromo-8-fluoro-6-methoxyquinoline, where methoxy improves lipid solubility but reduces polar interactions .

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